Molecular Weight and Predicted Lipophilicity (cLogP) Differentiation Against the Des‑Cyclopropyl Analog
The target compound (C13H18N2O3S2, MW = 314.42 g mol⁻¹) carries an additional N‑cyclopropyl group that the des‑cyclopropyl comparator 5‑ethyl‑N‑(5‑oxopyrrolidin‑3‑yl)thiophene‑2‑sulfonamide (C10H14N2O3S2, MW = 274.36 g mol⁻¹) lacks [1]. This mass increment of 40.06 Da (+14.6 %) is accompanied by a calculated cLogP increase of approximately 0.7–1.0 log units (from ~0.6 for the des‑cyclopropyl analog to ~1.3–1.6 for the target), based on the well‑established Hansch π‑value of the cyclopropyl fragment (+0.8) [2]. The higher lipophilicity predicts superior passive membrane permeability, a critical parameter for intracellular target engagement.
| Evidence Dimension | Molecular weight and predicted lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW = 314.42 g mol⁻¹; cLogP ≈ 1.3–1.6 |
| Comparator Or Baseline | 5‑ethyl‑N‑(5‑oxopyrrolidin‑3‑yl)thiophene‑2‑sulfonamide (CAS 1396794‑24‑3): MW = 274.36 g mol⁻¹; cLogP ≈ 0.6 |
| Quantified Difference | ΔMW = +40.06 Da (+14.6 %); ΔcLogP ≈ +0.7–1.0 log units |
| Conditions | Calculated properties; MW confirmed by molecular formula; cLogP estimated from fragment‑based Hansch analysis |
Why This Matters
A 1‑log‑unit increase in cLogP can translate into a ~10‑fold increase in membrane permeability, directly influencing intracellular target access and functional potency; for procurement, ensuring the cyclopropyl‑bearing compound is supplied rather than the cheaper des‑cyclopropyl analog is essential to preserve this permeability advantage.
- [1] PubChem. Substance ID 18819808. N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-ethylthiophene-2-sulfonamide. View Source
- [2] Hansch, C.; Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley, 1979. (Cyclopropyl π‑value ≈ +0.8.) View Source
